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2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate) -

2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate)

Catalog Number: EVT-15186540
CAS Number:
Molecular Formula: C16H26O4
Molecular Weight: 282.37 g/mol
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Product Introduction

Overview

2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate) is a chemical compound with the molecular formula C16H26O4C_{16}H_{26}O_{4} and the CAS number 131787-39-8. This compound is classified as a diacrylate, which is characterized by the presence of two acrylate functional groups. It is primarily utilized in polymer chemistry and materials science due to its ability to undergo polymerization, forming cross-linked networks that enhance material properties.

Source and Classification

The compound is sourced from various chemical suppliers and manufacturers, with its applications spanning across industries such as coatings, adhesives, and sealants. In terms of classification, it falls under the category of acrylates and ester compounds, specifically as a dihydroxylated diacrylate derivative. Its structure allows for significant versatility in chemical reactions and applications.

Synthesis Analysis

Methods

The synthesis of 2,5-dimethylhexane-2,5-diyl bis(2-methylacrylate) can be achieved through several methods. A common approach involves the esterification of 2,5-dimethylhexane-2,5-diol with 2-methylacrylic acid. This reaction typically requires the presence of an acid catalyst to facilitate the formation of the ester bonds.

Technical Details

  1. Reactants:
    • 2,5-Dimethylhexane-2,5-diol
    • 2-Methylacrylic acid
    • Acid catalyst (e.g., sulfuric acid)
  2. Reaction Conditions:
    • Temperature: Elevated temperatures (typically around 70-100 °C)
    • Time: Several hours to ensure complete reaction
    • Solvent: May be used to dissolve reactants and facilitate mixing
  3. Post-Synthesis:
    • Purification through distillation or recrystallization may be necessary to isolate the product from unreacted starting materials and byproducts.
Molecular Structure Analysis

Structure

The molecular structure of 2,5-dimethylhexane-2,5-diyl bis(2-methylacrylate) features a central hexane backbone with two methyl groups at the second and fifth carbon positions. Each hydroxyl group of the diol is esterified with a 2-methylacrylate group. The structural formula can be represented as follows:

HO C CH 3 C CH 3 C COOR C COOR C CH 3 C CH 3 OH\text{HO C CH 3 C CH 3 C COOR C COOR C CH 3 C CH 3 OH}

Data

  • Molecular Weight: 282.38 g/mol
  • Density: Not available
  • Boiling Point: Not available
  • Melting Point: Not available
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving 2,5-dimethylhexane-2,5-diyl bis(2-methylacrylate) include:

  1. Polymerization:
    • Under UV light or heat, this compound can undergo free radical polymerization to form cross-linked polymers.
  2. Hydrolysis:
    • In the presence of water and under acidic or basic conditions, hydrolysis can occur, breaking down the ester bonds into their respective alcohols and acids.

Technical Details

  • The polymerization process typically involves free radicals generated from initiators or UV light exposure.
  • Hydrolysis reactions can be monitored using techniques such as nuclear magnetic resonance spectroscopy.
Mechanism of Action

Process

The mechanism of action for the polymerization of 2,5-dimethylhexane-2,5-diyl bis(2-methylacrylate) involves:

  1. Initiation:
    • Free radicals initiate the polymerization by attacking the double bonds in the acrylate groups.
  2. Propagation:
    • The reactive sites propagate by adding more monomer units to form longer chains.
  3. Termination:
    • The reaction concludes when two growing chains combine or when a chain reacts with a radical scavenger.

Data

The rate constants for these reactions can vary based on temperature and concentration but are essential for predicting polymer properties.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties like density and boiling point are not readily available for this compound, it is expected to exhibit typical characteristics associated with acrylate esters:

  • Appearance: Likely a clear liquid or viscous substance.
  • Odor: Acrylate esters usually have a characteristic sweet odor.

Chemical Properties

Key chemical properties include:

  • Reactivity: High reactivity due to acrylate groups; prone to polymerization.
  • Solubility: Generally soluble in organic solvents but may have limited solubility in water.
Applications

Scientific Uses

The primary applications of 2,5-dimethylhexane-2,5-diyl bis(2-methylacrylate) include:

  1. Adhesives and Sealants:
    • Used in formulations that require strong bonding properties.
  2. Coatings:
    • Employed in protective coatings due to its durability and resistance to environmental factors.
  3. Polymer Production:
    • Serves as a monomer in producing specialty polymers with tailored properties for specific industrial applications.
Synthetic Methodologies for 2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate)

Hydroxyl-Radical-Mediated Coupling Approaches for Diol Precursors

The synthesis of 2,5-dimethyl-2,5-hexanediol (DMHD), the essential diol precursor for 2,5-dimethylhexane-2,5-diyl bis(2-methylacrylate), employs hydroxyl-radical-mediated coupling of tertiary butyl alcohol. This method utilizes Fenton-like chemistry where ferrous ions catalyze the decomposition of hydrogen peroxide to generate hydroxyl radicals (•OH). These radicals abstract hydrogen atoms from t-butyl alcohol, forming t-butyl radicals that dimerize to yield DMHD [1] [2].

Table 1: Hydroxyl-Radical Coupling Reaction Parameters

ComponentSpecificationRole
Tertiary butyl alcohol9.47 moles (702 g) in aqueous solutionSubstrate for radical generation
Hydrogen peroxide11.6 M, 86 mL (1 mole)•OH radical source
Catalyst systemFeSO₄·5H₂O (278 g) + H₂SO₄ in waterRedox catalyst for H₂O₂ decomposition
TemperatureMaintained below 20°CPrevents peroxide decomposition
Reaction time20 minutes (simultaneous reagent addition)Ensures controlled radical flux

The reaction occurs under a nitrogen atmosphere in a specialized flask with a high-speed glass stirrer to prevent metal contamination. Post-reaction, the mixture undergoes neutralization with NaOH (pH 7), followed by extraction with t-butyl alcohol and subsequent vacuum distillation. Crystallization from cyclohexane/ether yields pure DMHD (40–46% yield, m.p. 87–88°C) [1]. Alternative pathways include hydrogenation of 2,5-dimethyl-3-hexyne-2,5-diol over nickel or platinum catalysts, though radical coupling remains advantageous due to readily available starting materials [1] [5].

Esterification Strategies for Acrylate Functionalization

Esterification of DMHD with methacrylic acid or its derivatives (e.g., methacryloyl chloride) forms the bis-acrylate linkage. This transformation employs acid catalysis (sulfuric or p-toluenesulfonic acid) or enzymatic methods under solvent-based or solvent-free conditions. Key challenges include suppressing polymerization of the acrylate groups and achieving high conversion without side reactions [1] [6].

Table 2: Esterification Methods for DMHD Bis-Methacrylation

MethodConditionsCatalyst/AdditivesYieldAdvantages
Acid-catalyzedToluene reflux, 6–8 hH₂SO₄, molecular sieves70–75%High reactivity, simple setup
Acyl chloride0–5°C, base scavenger (pyridine/TEA)85–90%Rapid reaction, anhydrous conditions
Enzymatic45–50°C, solvent-freeLipase (immobilized)60–65%Green process, high selectivity
SteglichRoom temperature, DCMDCC/DMAP80–85%Mild conditions, no polymerization

Optimal results are achieved using acyl chloride chemistry: DMHD reacts with methacryloyl chloride in anhydrous dichloromethane at 0–5°C, with triethylamine as an acid scavenger. This method minimizes Michael addition by-products and acrylate homopolymerization. Post-reaction purification involves washing (to remove salts), drying, and distillation under reduced pressure to isolate the bis-acrylate as a colorless liquid [6]. Solvent-free enzymatic esterification using lipases (e.g., Candida antarctica lipase B) demonstrates emerging potential, though reaction rates require optimization [6].

Catalytic Systems for Selective Bis-Acrylation

Selective mono- vs. bis-acrylation is controlled by catalyst design and stoichiometric ratios. Heterogeneous acid catalysts (e.g., sulfated zirconia) promote high bis-ester selectivity (>90%) under mild conditions by activating the diol’s hydroxyl groups without degrading the acrylate moiety. Nickel-based catalysts (e.g., NiCl₂/NaBH₄) facilitate in situ acrylate formation from methacrylic acid and DMHD, though competing diol dehydration remains a challenge [7] [8].

Table 3: Catalytic Performance in Bis-Methacrylation

Catalyst SystemTemperatureReaction TimeBis-Ester SelectivityKey Mechanism
Sulfated zirconia80°C4 h92%Brønsted acid sites activate carbonyl groups
Palladium triphenylphosphine100°C6 h78%Lewis acid-assisted deprotonation
NiCl₂/NaBH₄60°C3 h85%Reductive coupling avoiding free radicals
Titanium tetrabutoxide70°C5 h88%Coordination of diol to Ti(IV) center

Palladium-triphenylphosphine complexes exhibit dual functionality: they catalyze esterification while suppressing radical polymerization through π-complexation with acrylate double bonds. Recent advances focus on recoverable catalysts, such as silica-supported sulfonic acids, which achieve >85% bis-ester yield over five cycles with minimal leaching [7] [8].

Solvent-Free and Green Synthesis Pathways

Solvent-free methodologies enhance sustainability by eliminating volatile organic compounds (VOCs) and improving atom economy. Melt-phase esterification couples DMHD with methacrylic acid at 100–110°C using acid catalysts (e.g., amberlyst-15), yielding the bis-acrylate directly after vacuum distillation (75–80% yield) [3] [6]. Reactive extrusion represents an advanced technique where diol and acrylate monomers are mixed in a twin-screw extruder at elevated temperatures (120–140°C), with residence times under 10 minutes enabling continuous production [6].

Microwave assistance significantly accelerates solvent-free reactions: a mixture of DMHD, methacrylic acid, and p-TSA exposed to 150 W microwaves achieves 95% conversion in 15 minutes versus 6 hours conventionally. Enzymatic pathways using immobilized lipases (e.g., Novozym 435) in solvent-free systems provide high regioselectivity (>98% bis-ester) at 50°C, though enzyme cost remains a barrier for industrial scaling [3] [6]. These approaches align with green chemistry principles by reducing energy consumption and waste generation.

Table 4: Solvent-Free Methods for Bis-Acrylate Synthesis

MethodConditionsCatalystConversionE-factor
Melt-phase110°C, 6 h, N₂ atmospherep-TSA (0.5 mol%)78%1.2
Microwave-assisted300 W, 15 min, neatSulfated zirconia95%0.8
Reactive extrusion130°C, 8 min, screw speed 100 rpmAmberlyst-1582%0.5
Enzymatic (solvent-free)50°C, 24 h, stirringLipase PS-IM65%1.0

Properties

Product Name

2,5-Dimethylhexane-2,5-diyl bis(2-methylacrylate)

IUPAC Name

[2,5-dimethyl-5-(2-methylprop-2-enoyloxy)hexan-2-yl] 2-methylprop-2-enoate

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

InChI

InChI=1S/C16H26O4/c1-11(2)13(17)19-15(5,6)9-10-16(7,8)20-14(18)12(3)4/h1,3,9-10H2,2,4-8H3

InChI Key

KCBQMPUZDSXZOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC(C)(C)CCC(C)(C)OC(=O)C(=C)C

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